molecular formula C15H24O B010632 alpha-Biotol CAS No. 19902-30-8

alpha-Biotol

Cat. No. B010632
CAS RN: 19902-30-8
M. Wt: 220.35 g/mol
InChI Key: OBSHMGYCMVPNRU-MCZMQQNQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Biotol is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a type of terpene that is found in various plants, including citrus fruits, mint, and eucalyptus.

Scientific Research Applications

  • Biotechnological Production of Alpha-Keto Acids : Alpha-keto acids, including alpha-ketoglutarate, are widely used in feeds, food additives, pharmaceuticals, and chemical synthesis processes. The biotechnological production of these acids from renewable carbohydrates is an environmentally friendly and simpler method compared to chemical synthesis. This approach is gaining interest due to its potential for sustainable production of important compounds (Song et al., 2016).

  • Applications of Alpha-Ketoglutaric Acid : Alpha-ketoglutaric acid (KGA) is of industrial interest due to its broad application scope, including as a dietary supplement, component of infusion solutions, and as a main component of new elastomers with a wide range of mechanical and chemical properties. Bacteria and yeasts have been studied for their ability to produce KGA, highlighting the potential of biotechnological processes for KGA production (Otto et al., 2011).

  • Use of Alpha Compounds in Material Science : Titanium alloys, including alpha (cpTi) and alpha + beta (Ti-6A1-4V) alloys, are used in medical applications due to their lower modulus, superior biocompatibility, and enhanced corrosion resistance. Their applications in artificial joint replacement prostheses are significant, although their poor shear strength and wear resistance limit their biomedical use (Long & Rack, 1998).

  • Alpha Casein in Food Chemistry : Alpha-casein, a bioactive protein, has been studied for its digestibility, antioxidant, and antihypertensive activities when treated with high hydrostatic pressure, ultraviolet light-C, and far-infrared radiation. These treatments have been found to increase the antioxidant and antihypertensive activities of alpha-casein, demonstrating its potential in food processing technologies (Hu et al., 2017).

properties

CAS RN

19902-30-8

Product Name

alpha-Biotol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol

InChI

InChI=1S/C15H24O/c1-9-5-6-15-8-11(9)14(3,4)13(15)12(16)7-10(15)2/h5,10-13,16H,6-8H2,1-4H3/t10-,11+,12+,13+,15+/m1/s1

InChI Key

OBSHMGYCMVPNRU-MCZMQQNQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C)O

SMILES

CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O

Canonical SMILES

CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O

synonyms

(1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Biotol
Reactant of Route 2
alpha-Biotol
Reactant of Route 3
alpha-Biotol
Reactant of Route 4
alpha-Biotol
Reactant of Route 5
alpha-Biotol
Reactant of Route 6
alpha-Biotol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.